Methyl 3-amino-2-methylbenzoate

Lenalidomide synthesis Esterification yield Pharmaceutical intermediate

Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6) is a bifunctional aromatic building block featuring both a primary amine at the 3-position and a methyl ester at the 2-position, with a molecular formula of C9H11NO2 and molecular weight of 165.19 g/mol. The compound exists as a liquid with a density of 1.146 g/mL at 25°C and a boiling point of 300°C.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18583-89-6
Cat. No. B101988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methylbenzoate
CAS18583-89-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
InChIKeyZOOQFAUFPWXUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methylbenzoate CAS 18583-89-6: Sourcing Profile and Procurement Parameters


Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6) is a bifunctional aromatic building block featuring both a primary amine at the 3-position and a methyl ester at the 2-position, with a molecular formula of C9H11NO2 and molecular weight of 165.19 g/mol [1]. The compound exists as a liquid with a density of 1.146 g/mL at 25°C and a boiling point of 300°C . Its substitution pattern places the amino group ortho to the ester and meta to the methyl group, creating a unique electronic and steric environment that distinguishes it from other aminobenzoate regioisomers [2]. Commercial availability includes grades with purities ranging from 95% to ≥99%, with production scale capabilities up to kilogram quantities for research and development applications [3]. The compound serves as a key intermediate in heterocyclic synthesis, particularly for quinazolinones, indazoles, and benzodiazepines, and is recognized as a reference standard impurity for lenalidomide API characterization [4].

Why Generic Aminobenzoate Substitution is Not Viable for Methyl 3-amino-2-methylbenzoate Applications


Substituting methyl 3-amino-2-methylbenzoate with a generic aminobenzoate or a different regioisomer such as methyl 2-amino-3-methylbenzoate (CAS 22223-49-0, Niraparib Impurity 64) is not scientifically valid due to fundamentally different reactivity profiles [1]. The ortho-methyl group in methyl 3-amino-2-methylbenzoate exerts a significant steric and electronic influence on the adjacent ester carbonyl, altering the rate and mechanism of nucleophilic acyl substitution reactions compared to non-methylated or differently substituted analogs [2]. Mechanistic studies on 2-methylbenzoate aminolysis demonstrate that the ortho-methyl group disrupts resonance stabilization pathways, leading to quantifiable differences in reaction kinetics that directly impact synthetic yields and product distributions [3]. Furthermore, in heterocyclic synthesis applications—such as indazole formation via diazotization—the precise positioning of the amino group relative to the ester determines the regiochemistry of cyclization; alternative regioisomers would yield different heterocyclic scaffolds or fail to cyclize altogether . For regulatory applications, substitution is explicitly precluded: methyl 3-amino-2-methylbenzoate is a designated and fully characterized lenalidomide impurity reference standard, and any substitution would invalidate analytical method validation and regulatory compliance [4].

Quantitative Differentiation Evidence: Methyl 3-amino-2-methylbenzoate vs. Analogs and Alternatives


Esterification Yield Comparison: Patent-Disclosed Route for Lenalidomide Intermediate Synthesis

Methyl 3-amino-2-methylbenzoate was synthesized from 3-amino-2-methylbenzoic acid via acid-catalyzed esterification in methanol, achieving a reported yield of 85% (93.0 g product from 100 g starting acid, 0.564 mol isolated yield) [1]. This yield was obtained using p-toluenesulfonic acid as catalyst under reflux conditions (10 h) in the context of lenalidomide manufacturing process development [1]. In contrast, alternative esterification of the same acid using sulfuric acid catalysis under similar methanol reflux conditions (22 h) has been reported in other synthetic protocols, with comparative yields not exceeding this benchmark under equivalent stoichiometric conditions . The 85% yield represents a reproducible, patent-documented benchmark for process-scale procurement evaluation.

Lenalidomide synthesis Esterification yield Pharmaceutical intermediate

Indazole Cyclization: Methyl Ester vs. Free Acid Starting Material Comparison

Methyl 3-amino-2-methylbenzoate undergoes diazotization followed by intramolecular cyclization to yield methyl indazole-4-carboxylate with a reported isolated yield of 69% (0.22 g product from 0.3 g starting material, 1.96 mmol scale) . The reaction proceeds via nitrosation of the aromatic amine followed by nucleophilic attack on the adjacent ester carbonyl to form the indazole N-N bond . The free acid analog, 3-amino-2-methylbenzoic acid, cannot undergo this same transformation directly without prior esterification, as the carboxylate anion would deactivate the carbonyl toward nucleophilic attack . This cyclization yield (69%) represents a baseline for procurement evaluation when the intended application involves indazole scaffold construction.

Indazole synthesis Diazotization-cyclization Heterocyclic building block

Microwave-Assisted Synthesis Efficiency: Reduced Reaction Time vs. Conventional Heating

Microwave-assisted esterification of methyl 3-amino-2-methylbenzoate reduces reaction times significantly while maintaining yields greater than 85%, enabling high-throughput medicinal chemistry applications . This accelerated synthesis protocol offers a quantifiable time advantage over conventional thermal reflux methods, which typically require 10-22 hours for comparable esterification conversions [1]. The compound's compatibility with microwave conditions is a demonstrated operational advantage for laboratories requiring rapid intermediate generation for parallel synthesis or library production.

Microwave-assisted synthesis High-throughput chemistry Reaction efficiency

Regioisomer Identity Verification: Methyl 3-amino-2-methylbenzoate vs. Methyl 2-amino-3-methylbenzoate

Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6) is a distinct regioisomer from methyl 2-amino-3-methylbenzoate (CAS 22223-49-0), with each compound serving as a designated impurity reference standard for different pharmaceutical APIs—lenalidomide and niraparib, respectively [1][2]. The positional difference (3-amino-2-methyl vs. 2-amino-3-methyl) results in distinct chromatographic retention behavior and unique spectroscopic signatures (NMR, MS) that enable unambiguous identification in impurity profiling assays [1][2]. Procurement of the incorrect regioisomer would invalidate analytical method validation and compromise regulatory compliance in pharmaceutical quality control applications.

Regioisomer purity Impurity profiling Analytical reference standard

Purity Specifications: High-Purity Grade vs. Standard Research Grade

Commercial suppliers offer methyl 3-amino-2-methylbenzoate at varying purity grades, with standard research grade typically specified at 95-96% purity and high-purity grade achieving ≥99% purity for sensitive applications including API synthesis and diagnostic reagent formulation [1]. The ≥99% purity grade reduces the impurity burden by at least 3-4% absolute compared to standard research grade (96%), minimizing the risk of impurity carryover in multi-step pharmaceutical syntheses where even trace contaminants can affect downstream reaction yields or product purity profiles [1].

Purity specifications API intermediate Quality control

Procurement-Driven Application Scenarios for Methyl 3-amino-2-methylbenzoate CAS 18583-89-6


Lenalidomide and Immunomodulatory Drug Intermediate Synthesis

Procure methyl 3-amino-2-methylbenzoate (≥99% purity grade) for use as a key intermediate in lenalidomide synthesis routes. Patent CN103497175A establishes an 85% yield for the esterification step from 3-amino-2-methylbenzoic acid, and the compound is a fully characterized reference impurity standard (Lenalidomide Impurity 27) for API quality control [1]. The ≥99% purity grade minimizes impurity carryover in multi-step pharmaceutical syntheses [2]. This application requires analytical-grade documentation including Certificate of Analysis and impurity profile characterization.

Indazole and Heterocyclic Library Construction

Utilize methyl 3-amino-2-methylbenzoate as a precursor for indazole-4-carboxylate synthesis via diazotization-cyclization, achieving a demonstrated yield of 69% under mild aqueous conditions [1]. The ester functionality is essential for this cyclization; procurement of the free acid analog would require an additional esterification step, increasing process complexity [1]. The compound also enables synthesis of quinazolinones and benzodiazepines through established heterocyclization pathways [2]. This scenario supports medicinal chemistry campaigns requiring diverse heterocyclic scaffolds from a single bifunctional building block.

Analytical Reference Standard Procurement for Pharmaceutical Impurity Profiling

Procure methyl 3-amino-2-methylbenzoate as Lenalidomide Impurity 27 for analytical method validation, impurity profiling, and regulatory compliance in lenalidomide API manufacturing [1]. This application mandates exact chemical identity verification—methyl 2-amino-3-methylbenzoate (Niraparib Impurity 64, CAS 22223-49-0) is a distinct regioisomer and cannot be substituted [2]. The compound must be accompanied by full characterization data including NMR, MS, and chromatographic purity documentation. Regulatory-compliant reference standards require traceable Certificates of Analysis and stability data [1].

High-Throughput Medicinal Chemistry via Microwave-Assisted Synthesis

Select methyl 3-amino-2-methylbenzoate for parallel synthesis or compound library production where accelerated reaction times are critical. The compound is compatible with microwave-assisted esterification protocols that maintain yields >85% while significantly reducing reaction time from 10-22 hours (conventional reflux) to minutes or hours [1][2]. This operational advantage supports high-throughput medicinal chemistry workflows, enabling rapid intermediate generation for structure-activity relationship studies and hit-to-lead optimization campaigns. Standard research grade (95-96% purity) is typically sufficient for this application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.